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Compound of Interest

Compound Name: 4-Penten-1-yl acetate

Cat. No.: B073742 Get Quote

Spectroscopic Analysis of 4-Penten-1-yl Acetate:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Penten-1-yl acetate (CAS No. 1576-85-8), a valuable compound in various research and

development applications. This document presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed

experimental protocols for obtaining this data are also provided, along with a visual workflow of

the analytical process.

Spectroscopic Data
The following sections summarize the essential spectroscopic data for 4-Penten-1-yl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of 4-Penten-1-yl acetate.

¹H NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.8 m 1H -CH=CH₂

~5.0 m 2H -CH=CH₂

~4.1 t 2H -CH₂-O-

~2.1 m 2H -CH₂-CH=CH₂

~2.0 s 3H CH₃-C(=O)-

~1.7 m 2H -CH₂-CH₂-CH₂-

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm) Assignment

~171.1 C=O

~137.9 -CH=CH₂

~115.0 -CH=CH₂

~64.2 -CH₂-O-

~30.2 -CH₂-CH=CH₂

~28.0 -CH₂-CH₂-CH₂-

~21.0 CH₃-C(=O)-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Penten-1-yl acetate shows characteristic absorption bands corresponding to its

ester and alkene functionalities.
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Wavenumber (cm⁻¹) Description Functional Group

~3075 C-H stretch Alkene (=C-H)

~2940 C-H stretch Alkane (C-H)

~1740 C=O stretch Ester (C=O)

~1640 C=C stretch Alkene (C=C)

~1240 C-O stretch Ester (C-O)

~910 =C-H bend Alkene (=C-H out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification. The mass spectrum of 4-Penten-1-yl acetate is

consistent with its molecular formula (C₇H₁₂O₂), which corresponds to a molecular weight of

approximately 128.17 g/mol .[1]

m/z Relative Intensity Possible Fragment

128 Low [M]⁺ (Molecular Ion)

68 High [C₅H₈]⁺

43 Very High [CH₃CO]⁺

41 High [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 4-Penten-1-yl
acetate.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 4-Penten-1-yl acetate is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5
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mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-

resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR: The spectrum is typically acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15

ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

¹³C NMR: The spectrum is acquired using proton decoupling to simplify the spectrum to

single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation

delay may be required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the

internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like 4-Penten-1-yl acetate, a thin film is

prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform

Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range

(e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and

subtracted from the sample spectrum to remove any atmospheric and instrumental

interferences.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption

bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis is typically performed using a Gas

Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of 4-Penten-1-yl
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acetate in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The

compound is volatilized and separated from the solvent and any impurities on the GC column.

As the compound elutes from the column, it enters the mass spectrometer. Electron Ionization

(EI) is a common method used, where the sample molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of

each ion.

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion

peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the

compound.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 4-Penten-1-yl acetate.
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Workflow for Spectroscopic Analysis of 4-Penten-1-yl Acetate

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation

4-Penten-1-yl Acetate

Dissolve in CDCl3 Prepare Neat Liquid Film Dilute in Volatile Solvent

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy GC-MS Analysis

Acquire FID
Process Spectrum

Record Interferogram
Generate Spectrum

Obtain Total Ion Chromatogram
Generate Mass Spectrum

Confirm Structure of
4-Penten-1-yl Acetate

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-Penten-1-yl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-Pentenyl acetate | C7H12O2 | CID 74096 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic data for "4-Penten-1-yl acetate" (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073742#spectroscopic-data-for-4-penten-1-yl-
acetate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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